molecular formula C14H12FNO2 B1619568 N-(4-fluorophenyl)-4-methoxybenzamide CAS No. 5021-60-3

N-(4-fluorophenyl)-4-methoxybenzamide

Cat. No. B1619568
CAS RN: 5021-60-3
M. Wt: 245.25 g/mol
InChI Key: GJNRBGJCUWQLPW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methoxybenzamide, commonly known as FMeBz, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally similar to other benzamide derivatives such as sulpiride and amisulpride. FMeBz has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • N-(4-fluorophenyl)-4-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. In a study by Karabulut et al. (2014), the compound was analyzed using single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations to understand the influence of dimerization and crystal packing on its molecular geometry (Karabulut et al., 2014).

Corrosion Inhibition

  • Another application is in corrosion inhibition. Fouda et al. (2020) investigated derivatives of methoxy-substituted phenylthienyl benzamidines, which showed potential as corrosion inhibitors for carbon steel in hydrochloric acid medium. The study emphasized the adsorption of these compounds on steel surfaces and their effectiveness in corrosion prevention (Fouda et al., 2020).

Radiolabeled Antagonist for PET Studies

  • A radiolabeled antagonist derivative, [18F]p-MPPF, based on N-(4-fluorophenyl)-4-methoxybenzamide, has been developed for studying serotonergic neurotransmission with positron emission tomography (PET). This includes comprehensive research on chemistry, radiochemistry, animal, and human data with PET, as well as toxicity and metabolism studies (Plenevaux et al., 2000).

Antiviral Activity

  • Research by Ji et al. (2013) identified N-phenylbenzamide derivatives, including N-(4-fluorophenyl)-4-methoxybenzamide, as potential inhibitors of Enterovirus 71 (EV 71). These compounds demonstrated promising anti-EV 71 activities in vitro, marking them as potential lead compounds for antiviral drug development (Ji et al., 2013).

Novel Crystalline Form and Therapeutic Uses

  • A novel crystalline form of a related compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, has been patented. This form is a NK1/NK2 antagonist with potential applications in treating various disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Cancer Therapy

  • Research by Schroeder et al. (2009) and Jiang et al. (2016) explored derivatives of N-(4-fluorophenyl)-4-methoxybenzamide as inhibitors of the Met kinase superfamily and c-MET, respectively. These compounds showed promising results in inhibiting cancer cell growth and are seen as potential therapeutic agents for cancer treatment (Schroeder et al., 2009); (Jiang et al., 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNRBGJCUWQLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307471
Record name N-(4-fluorophenyl)-4-methoxybenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID10307471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-methoxybenzamide

CAS RN

5021-60-3
Record name N-(4-Fluorophenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5021-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191533
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Record name NSC191533
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Record name N-(4-fluorophenyl)-4-methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-4-METHOXYBENZANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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